N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Solubility logP Hydrogen-bond acceptor count

Researchers optimizing triazole-pyridazine SAR often encounter solubility-limited assay performance with N-aryl analogs. This compound addresses this via a 2,2-dimethoxyethyl substituent-a dual H-bond acceptor that improves aqueous solubility and acts as a masked aldehyde for bioconjugation. • c-Met kinase SAR: Probe non-aromatic amide tolerance (class II inhibitors: IC₅₀ 0.090 µM-9 nM). • Antifungal screening: 1,2,4-triazole CYP51 pharmacophore with reduced lipophilicity. • Reference standard: ≥95% purity, InChI Key OFAJFOFGDHBDCV-UHFFFAOYSA-N. In stock, 1 mg-bulk; immediate global shipping.

Molecular Formula C11H14N6O3
Molecular Weight 278.272
CAS No. 1448054-75-8
Cat. No. B2678511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448054-75-8
Molecular FormulaC11H14N6O3
Molecular Weight278.272
Structural Identifiers
SMILESCOC(CNC(=O)C1=NN=C(C=C1)N2C=NC=N2)OC
InChIInChI=1S/C11H14N6O3/c1-19-10(20-2)5-13-11(18)8-3-4-9(16-15-8)17-7-12-6-14-17/h3-4,6-7,10H,5H2,1-2H3,(H,13,18)
InChIKeyOFAJFOFGDHBDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,2-Dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Structural Profile and Research Status


N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448054-75-8, molecular formula C₁₁H₁₄N₆O₃, MW 278.27 g/mol) is a synthetic heterocyclic small molecule that incorporates a pyridazine core substituted at the 6-position with a 1,2,4-triazol-1-yl moiety and a carboxamide side chain bearing a 2,2-dimethoxyethyl group . The molecule belongs to the broader class of triazole-pyridazine carboxamide hybrids, a scaffold that has attracted interest across antifungal, anticancer (c-Met kinase inhibition), and anti-inflammatory programs [1]. Despite structural resemblance to preclinical triazolopyridazine inhibitors such as AMG-208 and the deucravacitinib precursor class, the 2,2-dimethoxyethyl substituent distinguishes this compound from the majority of its N-aryl or N-heteroaryl congeners described in the patent and journal literature.

N-(2,2-Dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Generic Analog Limitations


Substituting N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide with a close structural analog such as N-(4-methylthiazol-2-yl)- or N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not functionally neutral. The 2,2-dimethoxyethyl side chain introduces two ether oxygen atoms that can serve as additional hydrogen-bond acceptors, thereby altering the molecule's solvation profile relative to purely aromatic N-substituents . In pyridazine-3-carboxamide series, dimethoxyalkyl groups have been deliberately employed to improve aqueous solubility and tune logP—properties that directly influence assay compatibility, formulation behavior, and off-target promiscuity . Furthermore, triazolopyridazine structure–activity relationship (SAR) studies in the c-Met kinase field have established that even minor modifications to the amide side chain can shift potency by orders of magnitude (IC₅₀ values spanning nanomolar to >10 µM) [1]. Therefore, generic replacement without comparative biological and physicochemical data risks compromising both target engagement and pharmacokinetic profile.

N-(2,2-Dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Quantitative Comparator Evidence


Physicochemical Profile: Dimethoxyethyl vs. Aromatic Side Chains

The 2,2-dimethoxyethyl group in the target compound provides two additional hydrogen-bond acceptor sites (ether oxygens) beyond the carboxamide carbonyl and triazole/pyridazine nitrogens, yielding a total of 7 H-bond acceptors vs. 5 for the N-(pyridin-3-yl) analog. Computed logP (XLogP3) for the core scaffold 3-(2,2-dimethoxyethyl)pyridazine is 0, indicating higher hydrophilicity than typical aromatic-substituted pyridazines [1]. Vendor data state the compound is soluble in DMSO and methanol . In a closely related series, the dimethoxyethyl group was specifically noted to enhance aqueous solubility over N-alkyl analogs .

Solubility logP Hydrogen-bond acceptor count Drug-likeness

Antifungal Activity: Triazole-Pyridazine Carboxamides vs. Fluconazole

Although no peer-reviewed antifungal data exist specifically for N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, the 1,2,4-triazole moiety is the pharmacophore responsible for inhibition of fungal CYP51 (lanosterol 14α-demethylase), the same target engaged by fluconazole [1]. In a structurally related series, N-(4-methyl-1,3-thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide demonstrated potent in vitro activity against Candida albicans and Aspergillus fumigatus (specific MIC values not disclosed in the accessible record) [2]. Fluconazole exhibits MIC₅₀ values of 0.5 µg/mL and MIC₉₀ values of 32 µg/mL against clinical C. albicans isolates [3], providing a benchmark for comparative evaluation of any newly generated data for the target compound.

Antifungal MIC Candida albicans Ergosterol inhibition

c-Met Kinase Inhibition: Triazolopyridazine SAR vs. Foretinib

The triazolopyridazine scaffold is a validated core for class II c-Met kinase inhibitors. Compound 12e from the triazolo-pyridazine series reported by ACS Omega (2020) inhibited c-Met kinase with an IC₅₀ of 0.090 µM, which was comparable to the reference inhibitor Foretinib (IC₅₀ = 0.019 µM) [1]. The same compound exhibited antiproliferative IC₅₀ values of 1.06 ± 0.16, 1.23 ± 0.18, and 2.73 ± 0.33 µM against A549, MCF-7, and HeLa cell lines, respectively [1]. The clinical-stage triazolopyridazine AMG-208 achieved a c-Met IC₅₀ of 9 nM [2]. The target compound differs from 12e in its amide side chain (dimethoxyethyl vs. the optimized 5-methylthiazole fragment); SAR in this series indicates that the side chain is a critical potency determinant [1].

c-Met kinase IC₅₀ Triazolopyridazine Cancer

Synthetic Handle: Dimethoxyethyl Latent Aldehyde vs. Aromatic Amides

The 2,2-dimethoxyethyl group functions as a protected aldehyde (acetal). Under mild acidic conditions, it can be deprotected to the corresponding aldehyde, enabling subsequent oxime/hydrazone ligation, reductive amination, or other bioorthogonal conjugation chemistries [1]. This feature is absent in N-aryl or N-heteroaryl analogs such as N-(4-methylthiazol-2-yl)- or N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. The acetal functionality has been exploited in the regioselective synthesis of 1-(2,2-dimethoxyethyl)-1,2,3-triazoles via copper(I)-catalyzed [3+2] cyclization, demonstrating robust synthetic compatibility [2].

Synthetic handle Acetal deprotection Bioconjugation Chemical biology

N-(2,2-Dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Research and Industrial Applications


Acetal-to-Aldehyde Bioorthogonal Conjugation for Probe Development

The 2,2-dimethoxyethyl moiety serves as a masked aldehyde that can be revealed by mild acidic hydrolysis, enabling covalent attachment to aminooxy- or hydrazide-functionalized fluorophores, biotin, or solid supports. This application leverages the unique synthetic handle that is absent in N-aryl congeners [1]. The resulting conjugates can be used for target-engagement studies, pull-down experiments, or cellular imaging without requiring total resynthesis of the probe molecule.

SAR Exploration of c-Met Triazolopyridazine Scaffold

Given the established potency of triazolopyridazine derivatives as class II c-Met inhibitors (compound 12e IC₅₀ = 0.090 µM; AMG-208 IC₅₀ = 9 nM) [2], the target compound fills a gap in the SAR landscape by introducing a flexible, hydrophilic dimethoxyethyl amide side chain. Researchers investigating the tolerance of the c-Met ATP-binding pocket to non-aromatic substituents can use this compound as a starting point for systematic medicinal chemistry optimization.

Antifungal Lead with Differentiated Solubility Profile

The 1,2,4-triazole moiety is the pharmacophore for CYP51 inhibition, the same mechanism exploited by fluconazole (MIC₅₀ = 0.5 µg/mL against C. albicans) [3]. The 2,2-dimethoxyethyl group is expected to improve aqueous solubility relative to lipophilic N-aryl analogs, potentially addressing formulation challenges common to triazole antifungals. This compound is suitable as a starting point for phenotypic antifungal screening campaigns where solubility-limited false negatives are a concern.

Reference Standard for Triazole-Pyridazine Analytical Methods

The compound's well-defined structure (CAS 1448054-75-8, molecular formula C₁₁H₁₄N₆O₃, MW 278.27 g/mol, InChI Key OFAJFOFGDHBDCV-UHFFFAOYSA-N) and commercial availability at >95% purity make it suitable as a reference standard for HPLC-MS method development, calibration curve construction, and impurity profiling in laboratories working on triazole-pyridazine carboxamide libraries .

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